molecular formula C17H15NO5 B2828782 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate CAS No. 1105202-11-6

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate

Cat. No.: B2828782
CAS No.: 1105202-11-6
M. Wt: 313.309
InChI Key: QCMWVWHAUIRXTL-UHFFFAOYSA-N
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Description

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is a complex organic compound featuring a furan ring, an isoxazole ring, and a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The p-tolyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is unique due to its combination of a furan ring, an isoxazole ring, and a p-tolyloxy group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-12-4-6-14(7-5-12)21-11-17(19)22-10-13-9-16(23-18-13)15-3-2-8-20-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMWVWHAUIRXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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